![molecular formula C33H32B3F12P2Rh B14600521 Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate CAS No. 60430-43-5](/img/structure/B14600521.png)
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is a complex organometallic compound. It is primarily used as a catalyst in various chemical reactions due to its unique structure and reactivity. The compound consists of a rhodium center coordinated with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands, stabilized by tritetrafluoroborate anions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate typically involves the coordination of rhodium with the ligands under controlled conditions. One common method involves the reaction of rhodium chloride with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of a base, followed by the addition of tritetrafluoroborate to stabilize the complex .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to optimize the formation of the desired complex .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) complexes .
Scientific Research Applications
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate exerts its effects involves the coordination of the rhodium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) chloride: A simpler rhodium complex used in similar catalytic applications.
Rhodium(III) acetate: Another rhodium complex with different ligands, used in organic synthesis.
Rhodium(III) carbonyl chloride: A rhodium complex with carbonyl ligands, used in hydroformylation reactions.
Uniqueness
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is unique due to its specific ligand arrangement, which provides distinct reactivity and selectivity in catalytic applications. The presence of bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands imparts unique electronic and steric properties, making it highly effective in certain reactions .
Properties
CAS No. |
60430-43-5 |
|---|---|
Molecular Formula |
C33H32B3F12P2Rh |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate |
InChI |
InChI=1S/C26H24P2.C7H8.3BF4.Rh/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-2-7-4-3-6(1)5-7;3*2-1(3,4)5;/h1-20H,21-22H2;1-2H,3-5H2;;;;/q;;3*-1;+3 |
InChI Key |
UTAADWKNPZHVRK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CC2=CC=C1C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
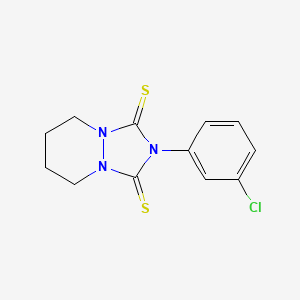
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)
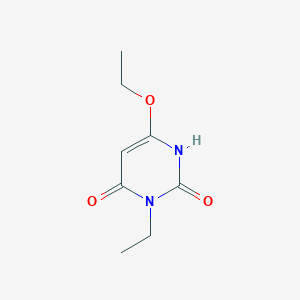
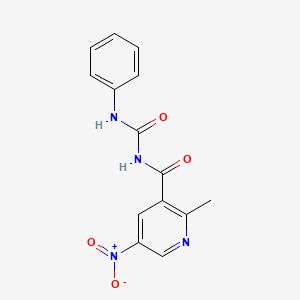

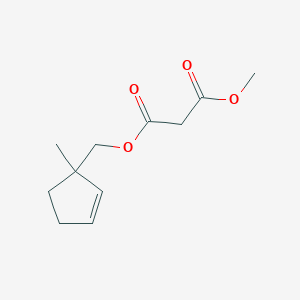
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
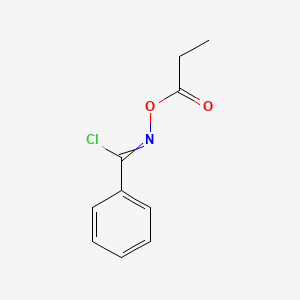
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)
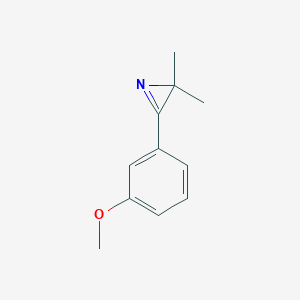
![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
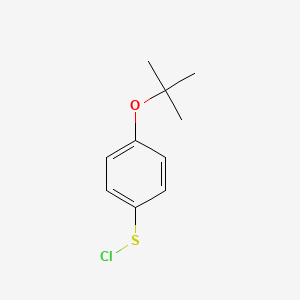
![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)
